N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 3,5-dimethoxyphenyl group and a 3-methylpiperidinyl substituent. The pyrimidin-4-yloxy acetamide scaffold is frequently employed in medicinal chemistry due to its versatility in hydrogen bonding and hydrophobic interactions, which enhance target binding .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-14-6-5-7-25(12-14)21-22-15(2)8-20(24-21)29-13-19(26)23-16-9-17(27-3)11-18(10-16)28-4/h8-11,14H,5-7,12-13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJHAUWXLPFXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C21H28N4O2
- Molecular Weight : 368.481 g/mol
- IUPAC Name : this compound
Research indicates that this compound may interact with specific biological targets, including receptors and enzymes involved in various signaling pathways. The presence of a piperidine moiety suggests potential interactions with neurotransmitter systems, which could lead to effects on mood and cognition.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibition at micromolar concentrations .
2. Anti-inflammatory Effects
Compounds in this class have been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives can inhibit pro-inflammatory cytokine production, suggesting a potential therapeutic role in inflammatory diseases .
3. Neuropharmacological Effects
The structural features of this compound suggest it may affect central nervous system (CNS) activity. Preliminary studies have indicated that similar compounds exhibit anxiolytic and antidepressant-like effects in animal models . This could be attributed to their ability to modulate neurotransmitter levels.
Case Studies
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a chemical compound with the molecular formula and a molecular weight of 368.481 g/mol. It is typically available with a purity of 95% and is supplied by BenchChem for research purposes.
Potential Applications
N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a research compound with potential biological activities that have been explored in various studies.
Antitumor Activity
Studies indicate that the compound may be effective against various cancer cell lines, exhibiting cytotoxic effects on human tumor cells such as Mia PaCa-2 and PANC-1. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine and pyrimidine rings could enhance its antitumor potency.
- A study showed that the compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value of approximately 15 µM for Mia PaCa-2 cells.
Neuroprotective Effects
Preliminary investigations suggest the compound has neuroprotective properties, showing promise in models of neurodegenerative diseases. It appears to modulate pathways associated with neuroinflammation and oxidative stress.
- In an animal model of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural variations among analogous compounds include substitutions on the pyrimidine ring, acetamide linker modifications, and aryl/heteroaryl group replacements. Below is a comparative analysis:
*Calculated based on molecular formula C19H24N4O5.
Pharmacological and Physicochemical Differences
- Bioactivity: Epirimil () demonstrated anticonvulsant efficacy in rodent models via modulation of sodium channels, suggesting that the thioacetamide linker may enhance blood-brain barrier penetration compared to the oxygen-based linker in the target compound . Compound 19 () showed CK1 inhibition (IC50 = 0.12 µM), highlighting the importance of the pyrimidinone-thio moiety for kinase binding .
- Solubility and Stability :
- The 3,5-dimethoxyphenyl group in the target compound likely improves solubility compared to chlorophenyl or benzothiazole derivatives (e.g., compounds) due to increased polarity .
- Thioacetamide derivatives (e.g., Epirimil) exhibit higher metabolic stability than oxygen-linked acetamides, as observed in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
